molecular formula C26H18N4O2S B1668734 (E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile CAS No. 620112-78-9

(E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

Cat. No. B1668734
CAS RN: 620112-78-9
M. Wt: 450.5 g/mol
InChI Key: VFSVKVQMZDJFQX-NBVRZTHBSA-N
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Description

CCG-63802 is a selective inhibitor of RGS4 with IC50 value of 1.9 μM. RGS (regulators of G protein signaling) are multi-functional, GTPase-accelerating proteins and plays an important role in promoting GTP hydrolysis via heterotrimeric G proteins α subunit.

Scientific Research Applications

Antimicrobial, Anticancer, and Antioxidant Activities

Compounds related to (E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile have been explored for their potential in antimicrobial, anticancer, and antioxidant activities. Specifically, derivatives such as 2,3-dihydropyrido[2,3-d]pyrimidin-4-one and pyrrolo[2,1-b][1,3]benzothiazoles have demonstrated significant antimicrobial activity against bacteria and fungi. Additionally, these compounds have shown notable anticancer properties against various human cancer cell lines, including lung, liver, and colon cancer, and exhibit a strong capacity for antioxidant activity and DNA protection (Al-Mutairi, Hafez, El-Gazzar, & Mohamed, 2022).

Synthesis and Biological Evaluation of Derivatives

The synthesis of related compounds, such as benzothiazol derivatives incorporating pyrazolo[3,4-d]pyrimidine moiety, has been investigated. These synthesized compounds have been evaluated for their antimicrobial activity, showing significant inhibitory action against specific bacterial strains. Furthermore, some of these compounds were tested for their in vivo acute toxicity, analgesic, anti-inflammatory, and ulcerogenic actions, with certain derivatives exhibiting maximum analgesic and anti-inflammatory activities and demonstrating gastrointestinal protection (Azam, Dharanya, Mehta, & Sachdeva, 2013).

Inhibitors of Regulator of G Protein Signaling Proteins

Another application of related compounds is as inhibitors of regulators of G protein signaling (RGS) proteins. Compounds such as CCG-63802, which is closely related to the chemical structure , have been identified as inhibitors of the RGS4 and Gαo interaction. These compounds demonstrate selectivity among RGS proteins and inhibit the GTPase accelerating protein activity of RGS4, offering potential utility in the study of RGS physiology (Blazer, Roman, Chung, Larsen, Greedy, Husbands, & Neubig, 2010).

Antimycobacterial Activity

Studies have also explored the antimycobacterial activity of related compounds, with some derivatives showing modest growth inhibition of Mycobacterium tuberculosis. These findings contribute to understanding structure-activity relationships in the field of antitubercular research (Sanna, Carta, Gherardini, Esmail, & Nikookar, 2002).

Mechanism of Action

Target of Action

CCG-63802, also known as (E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile, is a selective, reversible, and allosteric inhibitor of the Regulator of G Protein Signaling 4 (RGS4) protein . RGS4 is one of the RGS proteins responsible for terminating mu opioid receptor signaling .

Mode of Action

CCG-63802 specifically binds to RGS4 and blocks the RGS4-Gαo interaction . It inhibits the GTPase accelerating protein activity of RGS4 . This inhibition prevents the silencing of activated G-proteins, thereby enhancing downstream signaling .

Biochemical Pathways

The primary biochemical pathway affected by CCG-63802 is the G-protein signaling pathway. By inhibiting RGS4, CCG-63802 prevents the termination of mu opioid receptor signaling . This leads to enhanced downstream signaling, which can have various effects depending on the specific cellular context .

Result of Action

The inhibition of RGS4 by CCG-63802 can lead to various molecular and cellular effects. For instance, in a study involving a mouse model, CCG-63802 was found to reduce RGS4 protein expression, leading to a partial abrogation of the attenuating effect of PGZ on airway inflammation, hyperresponsiveness (AHR), and remodeling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of CCG-63802. For example, in a study involving cultured astrocytes, the presence of bradykinin and 8-Br-cGMP (a membrane-permeable analogue of cGMP) was found to influence the inhibitory effect of CCG-63802 on RGS proteins . Additionally, the expression of RGS4, the primary target of CCG-63802, can be altered in various pathological conditions and in response to an inflammatory environment .

properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N4O2S/c1-16-7-5-9-19(13-16)32-24-20(26(31)30-12-6-8-17(2)23(30)29-24)14-18(15-27)25-28-21-10-3-4-11-22(21)33-25/h3-14H,1-2H3/b18-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSVKVQMZDJFQX-NBVRZTHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211064
Record name CCG-63802
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

CAS RN

620112-78-9
Record name CCG-63802
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CCG-63802
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 620112-78-9
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Record name CCG-63802
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
Reactant of Route 2
Reactant of Route 2
(E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
Reactant of Route 3
Reactant of Route 3
(E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
Reactant of Route 4
Reactant of Route 4
(E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
Reactant of Route 5
Reactant of Route 5
(E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
Reactant of Route 6
Reactant of Route 6
(E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

Q & A

Q1: How does CCG-63802 interact with its target, and what are the downstream effects?

A1: CCG-63802 inhibits the interaction between Regulator of G protein signaling (RGS) proteins, specifically RGS4, and the Gαo subunit of G proteins [, , ]. This inhibition disrupts the GTPase accelerating protein (GAP) activity of RGS4, effectively prolonging G protein signaling []. Notably, CCG-63802 binds to an allosteric site on RGS4, a pocket involving cysteine residues previously identified as a regulatory site for acidic phospholipids [].

Q2: What is known about the selectivity of CCG-63802 for different RGS proteins?

A2: Research indicates that CCG-63802 exhibits selectivity among RGS proteins. Its inhibitory potency follows the order: RGS4 > RGS19 = RGS16 > RGS8, with significantly weaker effects on RGS7 []. This selectivity profile suggests potential for targeted therapeutic applications depending on the specific RGS protein involved.

Q3: Can you elaborate on the significance of CCG-63802's reversibility in the context of RGS inhibition?

A3: Unlike previously identified RGS inhibitors, CCG-63802 demonstrates full reversibility within a 10-minute timeframe []. This reversibility is crucial for researchers as it allows for controlled modulation of RGS activity, enabling a deeper understanding of RGS protein dynamics and their role in various signaling pathways.

Q4: How has CCG-63802 been utilized in in vitro studies?

A4: CCG-63802 has shown promise in modulating intracellular calcium signaling. In cultured astrocytes, inhibiting RGS4 with CCG-63802 significantly altered the response to type 5 metabotropic glutamate receptor (mGluR5) activation, impacting both the percentage of responding cells and the prevalence of calcium oscillations []. This finding highlights CCG-63802's utility in dissecting the intricacies of mGluR5-mediated signaling and its potential implications for neuron-glia communication.

Q5: Has CCG-63802 shown any therapeutic potential in preclinical models?

A5: In a neuropathic pain model, CCG-63802 effectively reduced pain hypersensitivity []. Additionally, it restored the functionality of cannabinoid CB1 receptor signaling, suggesting a potential therapeutic avenue for managing neuropathic pain and highlighting the interplay between RGS proteins and cannabinoid signaling pathways [].

Q6: What are the broader implications of researching compounds like CCG-63802?

A6: Developing specific and reversible RGS inhibitors like CCG-63802 provides valuable tools for investigating complex biological processes involving G protein signaling [, ]. Understanding the interplay between RGS proteins and various signaling cascades could pave the way for novel therapeutic interventions targeting a wide range of diseases, including pain, inflammation, and neurological disorders.

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